molecular formula C8H14O2 B061405 3-Ethoxy-5-hexen-2-one CAS No. 161974-09-0

3-Ethoxy-5-hexen-2-one

Cat. No. B061405
CAS RN: 161974-09-0
M. Wt: 142.2 g/mol
InChI Key: CPWNVHOBBSCYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-5-hexen-2-one, also known as Ethyl vinyl ketone, is an organic compound with a molecular formula of C6H10O. It is a colorless liquid with a strong odor, and it is widely used in various industrial applications such as flavoring agents, solvents, and polymerization initiators.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-hexen-2-one is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as water and alcohols. It can also undergo various reactions such as Michael addition, aldol condensation, and Diels-Alder reaction.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that it has low toxicity and is not harmful to human health in normal exposure levels. It is rapidly metabolized in the body and excreted through urine.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Ethoxy-5-hexen-2-one is its high yield synthesis method. It is also a versatile compound that can be used in various organic synthesis reactions. However, its strong odor and flammability pose a risk in lab experiments, and it requires proper handling and storage.

Future Directions

There are several future directions for the research and application of 3-Ethoxy-5-hexen-2-one. One possible direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the exploration of its potential as a flavoring agent in the food industry. Additionally, further studies are needed to understand its mechanism of action and its potential use in pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, this compound is a versatile organic compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various industries and its impact on human health and the environment.

Synthesis Methods

The synthesis of 3-Ethoxy-5-hexen-2-one can be achieved through various methods. One of the most commonly used methods is the reaction between ethyl acetoacetate and acetylene in the presence of a catalyst such as copper (I) iodide. Another method involves the reaction between ethyl propionate and acetylene in the presence of a catalyst such as palladium on carbon. Both methods result in the formation of this compound with a high yield.

Scientific Research Applications

3-Ethoxy-5-hexen-2-one has been extensively studied for its various scientific research applications. One of its main applications is in the field of organic synthesis, where it is used as a building block for the synthesis of various organic compounds. It is also used as a solvent for various reactions, including the synthesis of pharmaceuticals and agrochemicals.

properties

CAS RN

161974-09-0

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

3-ethoxyhex-5-en-2-one

InChI

InChI=1S/C8H14O2/c1-4-6-8(7(3)9)10-5-2/h4,8H,1,5-6H2,2-3H3

InChI Key

CPWNVHOBBSCYKU-UHFFFAOYSA-N

SMILES

CCOC(CC=C)C(=O)C

Canonical SMILES

CCOC(CC=C)C(=O)C

synonyms

5-Hexen-2-one, 3-ethoxy- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.